1,3,2-Dioxaborolane, 2-(2-methylphenyl)-
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Overview
Description
1,3,2-Dioxaborolane, 2-(2-methylphenyl)- is an organoboron compound that features a five-membered ring consisting of two oxygen atoms, one boron atom, and three carbon atoms. This compound is part of the dioxaborolane family, which is known for its utility in various chemical reactions, particularly in organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane, 2-(2-methylphenyl)- typically involves the reaction of 2-methylphenylboronic acid with diols under dehydrating conditions. One common method is the reaction of 2-methylphenylboronic acid with pinacol in the presence of a dehydrating agent such as toluene or benzene. The reaction is usually carried out under reflux conditions to facilitate the formation of the dioxaborolane ring.
Industrial Production Methods
Industrial production of 1,3,2-Dioxaborolane, 2-(2-methylphenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and automated control systems to maintain precise reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dioxaborolane, 2-(2-methylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form boranes or other boron-containing compounds.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the compound under mild conditions.
Major Products Formed
Oxidation: Boronic acids and borate esters.
Reduction: Boranes and other boron-containing compounds.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Scientific Research Applications
1,3,2-Dioxaborolane, 2-(2-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaborolane, 2-(2-methylphenyl)- involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating various chemical transformations. In Suzuki-Miyaura coupling reactions, the compound acts as a boron source, participating in the transmetalation step with palladium catalysts to form carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide
Uniqueness
1,3,2-Dioxaborolane, 2-(2-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form stable complexes with various nucleophiles makes it a valuable reagent in organic synthesis and catalysis.
Properties
CAS No. |
80137-71-9 |
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Molecular Formula |
C9H11BO2 |
Molecular Weight |
162.00 g/mol |
IUPAC Name |
2-(2-methylphenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C9H11BO2/c1-8-4-2-3-5-9(8)10-11-6-7-12-10/h2-5H,6-7H2,1H3 |
InChI Key |
NXHVITUKSNVDDS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCO1)C2=CC=CC=C2C |
Origin of Product |
United States |
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